1-Ethyl-3-methylimidazolium acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- High thermal stability: EMIM Ac has a high boiling point and can withstand high temperatures without decomposing, making it suitable for applications requiring heat tolerance [].

- Good solvent properties: EMIM Ac can dissolve a wide range of polar and non-polar compounds, making it a versatile solvent for various chemical reactions and processes [].

- Low volatility: EMIM Ac has a low vapor pressure, minimizing its evaporation and potential release into the environment [].

These properties have led to the exploration of EMIM Ac in various scientific research fields, including:

- Electrochemical applications: EMIM Ac is being investigated as a potential electrolyte for batteries and fuel cells due to its good ionic conductivity and thermal stability [, ].

- Biomass conversion: EMIM Ac can be used as a catalyst or solvent for converting biomass into biofuels and other valuable chemicals [, ].

- Organic synthesis: EMIM Ac is finding applications as a solvent or catalyst in various organic reactions, such as alkylation, acylation, and polymerization [].

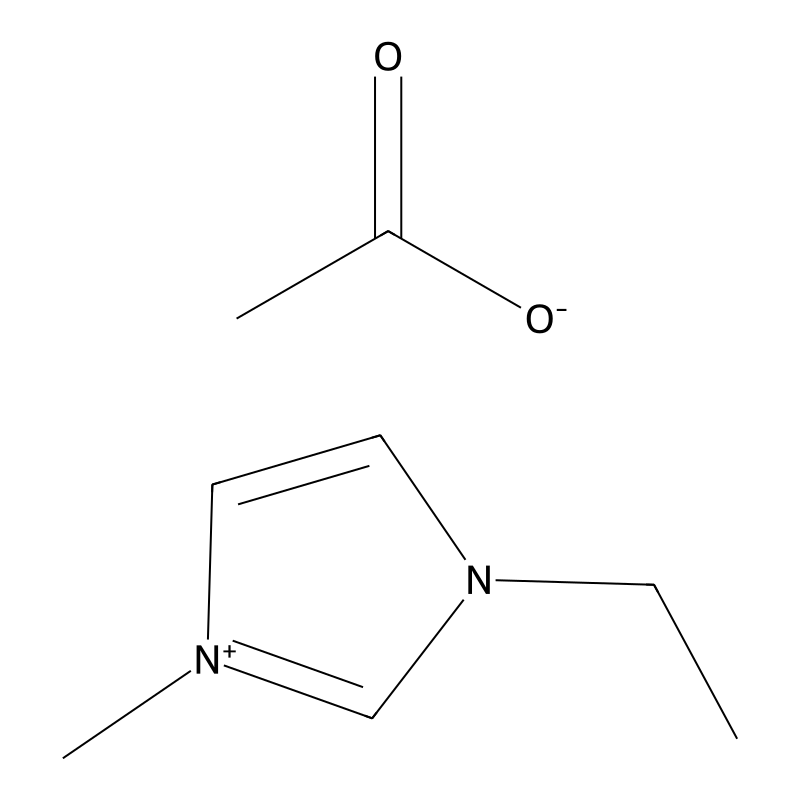

1-Ethyl-3-methylimidazolium acetate is an ionic liquid characterized by its unique chemical structure, comprising the 1-ethyl-3-methylimidazolium cation and the acetate anion. Its molecular formula is , and it is known for its low volatility, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds, making it a versatile solvent in various chemical processes .

Research indicates that 1-ethyl-3-methylimidazolium acetate exhibits notable biological activity. It has been evaluated for its toxicity and biodegradability, showing relatively low toxicity towards aquatic organisms compared to other ionic liquids . Furthermore, it has been used in the dissolution and regeneration of cellulose, highlighting its potential in biotechnological applications .

The synthesis of 1-ethyl-3-methylimidazolium acetate typically involves the reaction of 1-ethyl-3-methylimidazolium chloride with sodium acetate. The general procedure includes:

- Dissolving 1-ethyl-3-methylimidazolium chloride in a suitable solvent.

- Adding sodium acetate to the solution.

- Stirring the mixture at elevated temperatures until complete conversion is achieved.

- Purifying the resulting ionic liquid through distillation or recrystallization.

This method yields high-purity 1-ethyl-3-methylimidazolium acetate suitable for various applications .

Studies have explored the solvation behavior of 1-ethyl-3-methylimidazolium acetate, revealing that it forms distinct solvation shells around charged solutes. The electrostatic interactions between the cation and anion play a crucial role in determining its solvation dynamics, which can significantly affect reaction outcomes in various chemical processes .

Several compounds share structural similarities with 1-ethyl-3-methylimidazolium acetate. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Ethyl-3-methylimidazolium chloride | C8H14N2Cl | Higher volatility; used as a precursor for other ionic liquids. |

| 1-Ethyl-3-methylimidazolium formate | C8H14N2O2 | Exhibits different solvation properties; useful in specific biocatalytic applications. |

| 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | C8H14F6N2O4S2 | Known for its thermal stability; often used in electrochemical applications. |

The uniqueness of 1-ethyl-3-methylimidazolium acetate lies in its balance between low toxicity and high efficiency as a solvent and catalyst, making it particularly suitable for green chemistry applications .

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 88 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 87 of 88 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (97.7%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.